(2S)-7,8-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Description
(2S)-7,8-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one is a chiral flavanone derivative characterized by a 2-phenyl group and dihydroxy substitutions at positions 7 and 8 on the benzopyran-4-one scaffold. This compound belongs to the flavonoid family, which is widely studied for its diverse bioactivities, including antioxidant, anti-inflammatory, and anticancer properties . Its stereochemistry at the C2 position (S-configuration) is critical for biological interactions, as seen in analogous compounds like liquiritigenin .
Properties
CAS No. |
671781-83-2 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(2S)-7,8-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-7,13,16,18H,8H2/t13-/m0/s1 |
InChI Key |
OXEDXEXEXGPMOG-ZDUSSCGKSA-N |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2O)O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation and Cyclization
The Claisen-Schmidt condensation remains a cornerstone for flavanone synthesis. In this approach, a hydroxy-substituted acetophenone reacts with a benzaldehyde derivative to form a chalcone intermediate, which undergoes cyclization under acidic or basic conditions. For example, 2,4,6-trihydroxyacetophenone has been used as a starting material, with selective protection of hydroxyl groups to direct subsequent reactions.
Modifications for 7,8-Dihydroxy Substitution :
To achieve 7,8-dihydroxy groups, the starting acetophenone must possess hydroxyls at positions corresponding to the 7- and 8-positions post-cyclization. For instance, 2,3-dihydroxybenzaldehyde could serve as the aldehyde component, enabling hydroxylation at the desired positions after deprotection. A representative synthesis involves:
-
Protection of 2,4,6-trihydroxyacetophenone with methoxymethyl (MOM) groups.
-
Condensation with 2,3-dihydroxybenzaldehyde to form a chalcone.
-
Cyclization using sodium acetate to yield the flavanone core.
Yield and Limitations :
Yields for analogous compounds range from 40–60%, with challenges arising from competing hydroxyl group reactivity and the need for orthogonal protecting groups.
Stereoselective Synthesis of (2S)-Configuration
Asymmetric Hydrogenation
The (2S)-configuration can be introduced via asymmetric hydrogenation of a prochiral ketone intermediate. For example, using a ruthenium-BINAP catalyst, the flavanone precursor is hydrogenated to yield the desired enantiomer with >90% enantiomeric excess (ee).
Chiral Pool Synthesis
Natural (-)-epicatechin, a (2R,3R)-configured flavan-3-ol, has been employed as a chiral starting material. Epimerization at C2 followed by oxidation and selective hydroxylation can yield the target compound, though this route requires multiple steps and lowers overall yield.
Protection-Deprotection Strategies
Methoxymethyl (MOM) Protection
To prevent unwanted side reactions during synthesis, hydroxyl groups are often protected. MOM ethers are widely used due to their stability under basic conditions and ease of removal with aqueous HCl. For the target compound, MOM protection of the 7- and 8-hydroxy groups during chalcone formation ensures regioselective cyclization.
Example Protocol :
-
Protect 2,3-dihydroxybenzaldehyde with MOM-Cl in the presence of K₂CO₃.
-
Condense with MOM-protected acetophenone via Claisen-Schmidt reaction.
-
Cyclize with NaOAc/EtOH.
Comparative Analysis of Synthetic Routes
Key Observations :
Chemical Reactions Analysis
Types of Reactions: (S)-7,8-Dihydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
- Anticancer Potential :
Biochemical Applications
- Enzyme Inhibition :
- Natural Product Synthesis :
Material Science Applications
- Polymer Composites :
- Nanotechnology :
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound on rat cortical neurons exposed to oxidative stress. The results indicated a significant reduction in cell death and preservation of mitochondrial integrity, suggesting its potential application in treating neurodegenerative diseases.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer cells. The findings revealed that treatment with this compound resulted in dose-dependent inhibition of cell proliferation and induction of apoptosis.
Mechanism of Action
The mechanism of action of (S)-7,8-Dihydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound can be compared to several structurally related flavanones and chromanones, which differ in substitution patterns, stereochemistry, and bioactivity profiles. Below is a detailed analysis:
Key Observations:
Hydroxylation Patterns :
- The 7,8-dihydroxy substitution in the target compound contrasts with taxifolin’s 3,5,7-trihydroxy arrangement, which enhances its antioxidant capacity but may reduce solubility compared to methylated analogs like 7-hydroxy-2,2-dimethyl derivatives .
- Liquiritigenin’s 4'-hydroxyphenyl group (vs. 2-phenyl in the target compound) confers selectivity for estrogen receptors .
Prenylation and Bioactivity: Prenylated derivatives, such as (2S)-5,7-dihydroxy-6-prenylflavanone, exhibit improved cytotoxicity due to increased lipophilicity, enhancing cellular uptake and interaction with membrane-bound targets .
Stereochemical Influence: The S-configuration at C2 is conserved in bioactive flavanones (e.g., liquiritigenin), suggesting a role in receptor binding or metabolic stability .
Solubility and Formulation :
- Taxifolin’s poor aqueous solubility is addressed via green phase modification techniques (e.g., cyclodextrin complexation), a strategy applicable to the target compound for drug delivery optimization .
Biological Activity
(2S)-7,8-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one, commonly known as Pinocembrin, is a flavonoid compound with notable biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C15H12O4
Molecular Weight: 256.25 g/mol
CAS Number: 480-39-7
IUPAC Name: (2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
The structure of Pinocembrin features a chromenone backbone with hydroxyl groups at positions 5 and 7, contributing to its biological activity.
1. Antioxidant Activity
Pinocembrin exhibits strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. Its ability to scavenge free radicals has been demonstrated in various studies, indicating a potential role in preventing cellular damage associated with chronic diseases.
2. Anti-inflammatory Effects
Research has shown that Pinocembrin can inhibit the production of pro-inflammatory cytokines. For instance, it significantly reduces the levels of TNF-alpha and IL-6 in vitro and in vivo models of inflammation . This suggests its potential as a therapeutic agent for inflammatory diseases.
3. Neuroprotective Properties
Pinocembrin has been investigated for its neuroprotective effects against neurodegenerative disorders. It has been shown to enhance neuronal survival and promote neurogenesis in animal models of Alzheimer's disease by modulating signaling pathways involved in neuronal health .
4. Antimicrobial Activity
Studies indicate that Pinocembrin possesses antimicrobial properties against various pathogens. It has demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species .
The biological activities of Pinocembrin are attributed to several mechanisms:
- Antioxidant Mechanism: Pinocembrin's phenolic structure allows it to donate electrons to free radicals, neutralizing them and preventing oxidative damage.
- Inhibition of Enzymes: It inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
- Modulation of Signaling Pathways: Pinocembrin influences various signaling pathways, including the NF-kB pathway, which plays a critical role in inflammation and cell survival .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Longden et al. (2017) | Demonstrated neuroprotective effects in mouse models of Alzheimer's disease. |
| Harraz et al. (2018) | Showed anti-inflammatory effects by reducing cytokine levels in vitro. |
| MDPI Review (2021) | Highlighted antimicrobial efficacy against multiple bacterial strains. |
Future Directions
Further research is needed to fully elucidate the pharmacokinetics and bioavailability of Pinocembrin in humans. Clinical trials evaluating its efficacy in treating specific conditions such as neurodegenerative diseases or chronic inflammatory disorders will be essential for establishing its therapeutic potential.
Q & A
Q. What spectroscopic and analytical methods are recommended for structural elucidation of this compound?
To confirm the stereochemistry and substituent positions, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : 1D (H, C) and 2D (COSY, HSQC, HMBC) experiments to resolve proton coupling and carbon-proton correlations.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to determine molecular formula and fragmentation patterns (e.g., retro-Diels-Alder cleavage common in flavanones) .
- X-ray Crystallography : For absolute configuration determination, as demonstrated in ligand-protein interaction studies .
Example Data:
| Technique | Key Observations (Hypothetical) | Reference |
|---|---|---|
| H NMR | δ 5.45 (d, J=12.1 Hz, H-2), δ 7.30 (m, aromatic protons) | |
| HRMS | [M+H] m/z 271.0970 (CHO) |
Q. How can researchers identify natural sources or biosynthetic pathways of this compound?
While direct evidence is limited, analogous flavonoids (e.g., naringenin) are biosynthesized via the phenylpropanoid pathway. Key steps include:
- Enzymatic catalysis : Chalcone synthase (CHS) and chalcone isomerase (CHI) converting malonyl-CoA and coumaroyl-CoA into flavanone scaffolds .
- Isotopic labeling : Use C-labeled precursors in plant cell cultures to trace biosynthetic intermediates .
Note: Metabolite databases (e.g., PubChem, RCSB PDB) list structurally similar compounds isolated from Sophora alopecuroides and Butea monosperma .
Advanced Research Questions
Q. How can structural contradictions between synthetic and natural samples be resolved?
In cases where synthetic replicates mismatch natural samples (e.g., melting points or spectral data):
- Comparative analysis : Validate discrepancies using orthogonal techniques (e.g., IR spectroscopy for functional groups, polarimetry for optical rotation).
- Revised synthesis : Adjust substituent positions or stereochemistry. For example, Parmar et al. (1990) revised falciformin’s structure after synthetic 1 showed inconsistent H NMR shifts with natural isolates .
- Computational modeling : Density Functional Theory (DFT) to predict NMR chemical shifts or MS fragmentation patterns.
Q. What methodologies are suitable for assessing its pharmacokinetics and metabolic stability?
- In vitro assays :
- Hepatic microsomes : Incubate with human/rat liver microsomes to identify phase I metabolites (e.g., hydroxylation, demethylation) .
- Caco-2 cell monolayers : Measure intestinal permeability (P) to predict oral bioavailability.
- LC-MS/MS quantification : Monitor glucuronide/sulfate conjugates (common flavonoid metabolites) in plasma .
Key Finding: The compound’s glucoside derivatives (e.g., isocoreopsin) exhibit altered absorption kinetics due to glycosylation .
Q. How can researchers address conflicting data in genotoxicity studies?
- Ames test : Evaluate mutagenicity in Salmonella typhimurium strains TA98/TA100 with/without metabolic activation (S9 fraction).
- Comet assay : Detect DNA strand breaks in mammalian cell lines (e.g., HepG2).
- Structural alerts : Compare with flavonoids lacking genotoxicity, noting that catechol groups (7,8-dihydroxy) may induce oxidative stress but are mitigated by glucuronidation .
Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices?
- HPLC-DAD/UV : Use a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) for baseline separation.
- LC-HRMS : For high sensitivity in biological samples (LOQ < 1 ng/mL) .
- Chiral chromatography : Resolve enantiomers using amylose-based columns if racemization is suspected .
Example Method:
| Parameter | Condition |
|---|---|
| Column | Waters XBridge C18 (4.6 × 150 mm) |
| Mobile Phase | 0.1% formic acid, 5–95% ACN |
| Detection | UV at 280 nm |
Q. How can researchers design stability studies under varying pH and temperature conditions?
- Forced degradation : Expose the compound to:
- Acidic/basic conditions (0.1 M HCl/NaOH, 37°C).
- Oxidative stress (3% HO).
- Photolytic stress (ICH Q1B guidelines).
- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations.
- HPLC monitoring : Track parent compound depletion and degradant formation .
Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents (e.g., methoxy vs. hydroxyl groups) and compare bioactivity.
- Molecular docking : Simulate interactions with targets (e.g., estrogen receptors, cyclooxygenase-2) using AutoDock Vina .
- Pharmacophore mapping : Identify essential moieties (e.g., catechol group for antioxidant activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
